![molecular formula C13H21NO5 B13549164 1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid](/img/structure/B13549164.png)
1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxa-azaspiro ring system, and a carboxylic acid functional group. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is typically carried out under mild conditions to avoid any unwanted side reactions.
Functionalization of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a variety of methods, including oxidation of an alcohol precursor or hydrolysis of an ester intermediate. The choice of method depends on the specific synthetic route and the availability of starting materials.
Industrial Production Methods
Industrial production of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions within the molecule, allowing for the introduction of different substituents. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound’s stability and functional groups make it suitable for use in biological studies, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its spirocyclic structure can impart desirable pharmacokinetic properties to drug candidates.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or proteins. The presence of the Boc protecting group can influence the compound’s reactivity and interactions with other molecules. The spirocyclic structure can also affect the compound’s binding affinity and selectivity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-[(tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid can be compared with other similar compounds, such as:
7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid: This compound has a similar spirocyclic structure but with a different ring size, which can affect its chemical and biological properties.
7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: This compound also features a spirocyclic structure with an oxa-azaspiro ring system, but with different functional group positions.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid: This compound has a similar structure but with the carboxylic acid group in a different position, which can influence its reactivity and applications.
7-[(tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid:
Eigenschaften
Molekularformel |
C13H21NO5 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-1-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-9(10(15)16)8-13(14)4-6-18-7-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
LMXGEMRRACFTAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CC12CCOCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


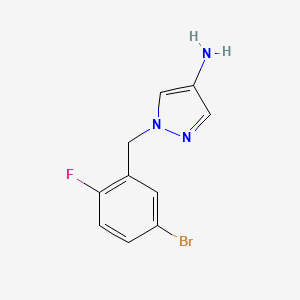
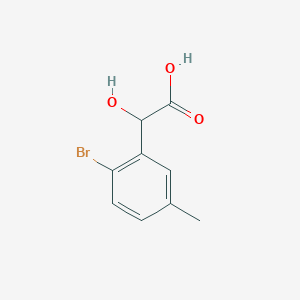
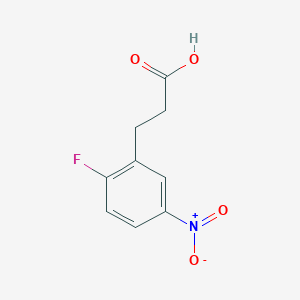
![Tetracyclo[3.3.0.0^{2,8}.0^{4,6}]octan-3-one](/img/structure/B13549096.png)
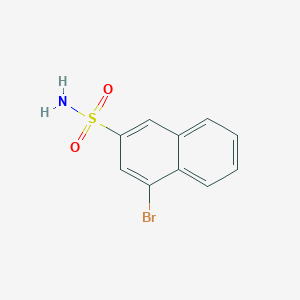
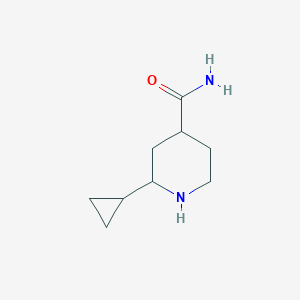
![1-[(Tert-butoxy)carbonyl]-4-(furan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13549114.png)

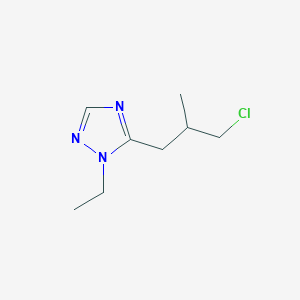
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3,5-bis(trifluoromethyl)benzoate](/img/structure/B13549137.png)
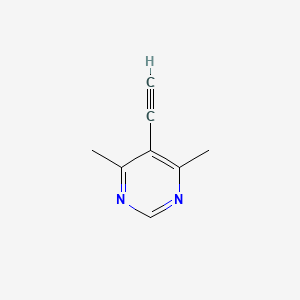
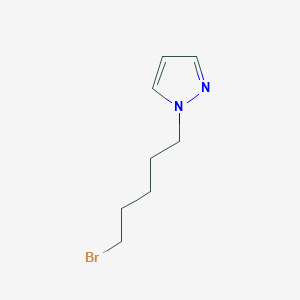
![5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B13549154.png)

